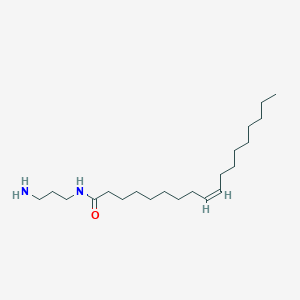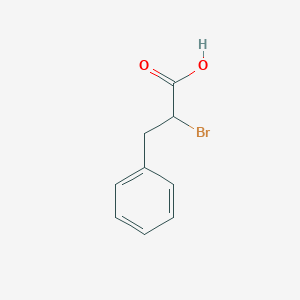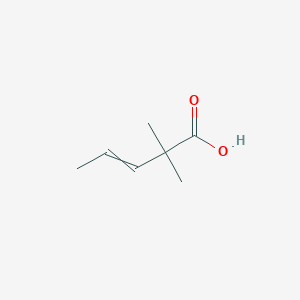
2-Ethyl-6-methylsulfanyl-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-6-methylsulfanyl-1,3-benzothiazole, also known as MBT or Methylbenzothiazole, is a chemical compound that has been widely used in various industrial applications. It is a yellowish powder with a strong odor and is soluble in organic solvents. MBT is commonly used as a rubber vulcanization accelerator, corrosion inhibitor, and as a component in the production of pesticides, fungicides, and herbicides.
Mécanisme D'action
2-Ethyl-6-methylsulfanyl-1,3-benzothiazole acts as a vulcanization accelerator by promoting the cross-linking of rubber molecules. It works by activating the sulfur atoms in the rubber molecules, which then react with each other to form cross-links. This results in the formation of a stable and durable rubber product.
Biochemical and Physiological Effects:
This compound has been shown to have a toxic effect on living organisms. It is known to cause skin irritation and sensitization, and it has been classified as a skin sensitizer. This compound has also been shown to have a toxic effect on aquatic organisms, and it is classified as a hazardous substance.
Avantages Et Limitations Des Expériences En Laboratoire
2-Ethyl-6-methylsulfanyl-1,3-benzothiazole has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable and has a long shelf life. However, this compound has some limitations. It is a hazardous substance and requires special handling and disposal procedures. It is also known to cause skin irritation and sensitization, which can be a safety concern for lab workers.
Orientations Futures
There are several future directions for the study of 2-Ethyl-6-methylsulfanyl-1,3-benzothiazole. One area of research is the development of safer and more environmentally friendly alternatives to this compound for use in rubber vulcanization. Another area of research is the study of the toxic effects of this compound on living organisms, with the goal of developing safer handling and disposal procedures. Additionally, the use of this compound as a probe molecule for studying the adsorption behavior of thiazole compounds on metal surfaces could be further explored.
Méthodes De Synthèse
The synthesis of 2-Ethyl-6-methylsulfanyl-1,3-benzothiazole involves the reaction of 2-mercaptobenzothiazole with ethyl chloride in the presence of a base catalyst. The reaction takes place at a high temperature and pressure, and the product is purified by recrystallization.
Applications De Recherche Scientifique
2-Ethyl-6-methylsulfanyl-1,3-benzothiazole has been extensively studied for its various applications in scientific research. It has been used as a model compound for studying the reaction mechanisms of thiazole compounds. This compound has also been used as a probe molecule for studying the adsorption behavior of thiazole compounds on metal surfaces.
Propriétés
| 17142-78-8 | |
Formule moléculaire |
C10H11NS2 |
Poids moléculaire |
209.3 g/mol |
Nom IUPAC |
2-ethyl-6-methylsulfanyl-1,3-benzothiazole |
InChI |
InChI=1S/C10H11NS2/c1-3-10-11-8-5-4-7(12-2)6-9(8)13-10/h4-6H,3H2,1-2H3 |
Clé InChI |
GQZGOQTWAKMAPA-UHFFFAOYSA-N |
SMILES |
CCC1=NC2=C(S1)C=C(C=C2)SC |
SMILES canonique |
CCC1=NC2=C(S1)C=C(C=C2)SC |
Synonymes |
Benzothiazole, 2-ethyl-6-(methylthio)- (8CI,9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Benzo[h]phenaleno[1,9-bc]acridine](/img/structure/B93532.png)





![2-[[4-(2,2-Dicyanoethenyl)phenyl]methylidene]propanedinitrile](/img/structure/B93540.png)

![4,9-Dibromonaphtho[2,3-c][1,2,5]thiadiazole](/img/structure/B93545.png)
![Tetracyclo[3.2.0.02,7.04,6]heptan-3-one](/img/structure/B93546.png)
